molecular formula C17H17N3O B3022165 7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 436087-67-1

7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Cat. No.: B3022165
CAS No.: 436087-67-1
M. Wt: 279.34 g/mol
InChI Key: QFLXFWAAEGFBSR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is the epithelial growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

This compound acts as an inhibitor of the epithelial growth factor receptor . By binding to the receptor, it prevents the activation of the receptor’s intrinsic kinase activity, which in turn inhibits the signal transduction pathways leading to DNA synthesis and cell proliferation .

Biochemical Pathways

The inhibition of EGFR by this compound affects multiple biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are responsible for cell proliferation and survival . The disruption of these pathways leads to the inhibition of cell growth and induction of apoptosis .

Pharmacokinetics

Like most small molecule drugs, it is expected to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The result of the action of this compound is the inhibition of tumor growth. By blocking the action of EGFR, it prevents the proliferation of cancer cells and induces their death, thereby reducing the size of the tumor .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability. Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one typically involves the reaction of quinoline derivatives with pyridine-based intermediates. The reaction conditions often include the use of organic solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized quinoline or pyridine derivatives .

Scientific Research Applications

7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is primarily used in proteomics research to study protein interactions and functions

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating cellular processes and pathways.

    Medicine: Exploring potential therapeutic uses, such as targeting specific proteins or enzymes.

    Industry: Developing new materials or chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one include:

Uniqueness

What sets this compound apart is its specific structure, which allows for unique interactions with molecular targets. This makes it a valuable tool in proteomics research and other scientific applications .

Properties

IUPAC Name

7-methyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-4-5-14-8-15(17(21)20-16(14)7-12)11-19-10-13-3-2-6-18-9-13/h2-9,19H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLXFWAAEGFBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.